REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH2:7][CH:8]([CH2:11][CH3:12])[CH2:9][CH2:10]1.[CH3:21][O:22][C:23](=[O:24])[Cl:25].[CH:13]([NH:14][CH:15]([CH3:16])[CH3:17])([CH3:18])[CH3:19].[Li:20]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([C:23]([O:22][CH3:21])=[O:24])[CH2:6][CH2:7][CH:8]([CH2:11][CH3:12])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1CCC(C(=O)OC)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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Type
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product
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Smiles
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CCC1CCC(C(=O)OC)(C(=O)OC)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |